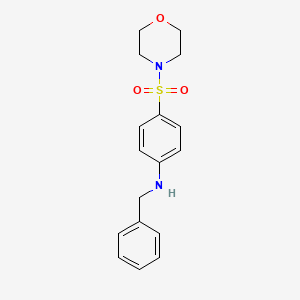

N-benzyl-4-(morpholine-4-sulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-23(21,19-10-12-22-13-11-19)17-8-6-16(7-9-17)18-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZILDAUKNFCVGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Morpholine 4 Sulfonyl Aniline

Strategies for the Synthesis of N-benzyl-4-(morpholine-4-sulfonyl)aniline

The construction of this compound can be approached through both multi-step and one-pot synthetic strategies. These methods focus on the sequential or concurrent formation of the key sulfonamide and N-benzyl bonds.

Multi-step Synthetic Routes

A common and reliable method for the synthesis of this compound involves a two-step process. This approach provides better control over the reaction conditions and facilitates the purification of intermediates.

The first step typically involves the synthesis of the key intermediate, 4-(morpholine-4-sulfonyl)aniline. This is generally achieved by the reaction of 4-aminobenzenesulfonic acid with morpholine (B109124). chembk.com The reaction is often carried out in an aqueous solution of sodium hydroxide, where the sulfonic acid is converted to its more reactive sulfonyl chloride derivative in situ, or by using a pre-formed sulfonyl chloride.

The subsequent step is the N-benzylation of the resulting 4-(morpholine-4-sulfonyl)aniline. Several methods can be employed for this transformation:

Reaction with Benzyl (B1604629) Halides: A widely used method involves the reaction of the sulfonamide with a benzyl halide, such as benzyl bromide, in the presence of a base. nsf.gov The base, typically a carbonate or hydroxide, deprotonates the sulfonamide nitrogen, increasing its nucleophilicity to attack the electrophilic benzyl carbon. nsf.gov

Catalytic N-Alkylation with Benzyl Alcohol: More sustainable approaches utilize benzyl alcohol as the alkylating agent, with water being the only byproduct. acs.orgionike.com This transformation can be catalyzed by transition metals such as manganese or iron complexes. acs.orgionike.com These "borrowing hydrogen" methodologies proceed via the in situ oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide and subsequent reduction of the resulting imine. ionike.com

A representative multi-step synthetic scheme is presented below:

Scheme 1: Multi-step Synthesis of this compound

Image depicting a two-step reaction: Step 1 shows the reaction of 4-aminobenzenesulfonyl chloride with morpholine to form 4-(morpholine-4-sulfonyl)aniline. Step 2 shows the N-benzylation of this intermediate with benzyl bromide in the presence of a base to yield the final product.

Image depicting a two-step reaction: Step 1 shows the reaction of 4-aminobenzenesulfonyl chloride with morpholine to form 4-(morpholine-4-sulfonyl)aniline. Step 2 shows the N-benzylation of this intermediate with benzyl bromide in the presence of a base to yield the final product.| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Aminobenzenesulfonyl chloride, Morpholine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), Room Temperature | 4-(Morpholine-4-sulfonyl)aniline |

| 2 | 4-(Morpholine-4-sulfonyl)aniline, Benzyl bromide | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Reflux | This compound |

Exploration of One-Pot Synthesis Approaches

The development of one-pot syntheses for N-benzyl sulfonamides is an area of active research, aiming to improve efficiency and reduce waste by minimizing intermediate isolation and purification steps. nsf.gov While a specific one-pot procedure for this compound is not extensively documented, methodologies developed for similar compounds can be adapted.

One potential approach involves a tandem reaction where the sulfonylation and N-benzylation occur in the same reaction vessel. This could be achieved by reacting 4-aminobenzylamine (B48907) with morpholine-4-sulfonyl chloride. However, controlling the selectivity of the reaction to favor N-sulfonylation over potential side reactions would be a key challenge.

A more plausible one-pot strategy could involve the in-situ formation of the sulfonamide followed by immediate N-benzylation. For instance, the reaction of 4-aminobenzenesulfonyl chloride with morpholine could be performed, and upon completion, the benzylating agent and a suitable base could be added directly to the reaction mixture. This would eliminate the need for isolating the 4-(morpholine-4-sulfonyl)aniline intermediate.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, systematic modifications of its core structural components are necessary. This involves the introduction of various substituents on the aromatic rings and modifications of the benzyl and morpholine moieties.

Introduction of Varied Substituents on Aromatic Rings of Sulfonamide and Aniline (B41778) Moieties

The electronic and steric properties of the two aromatic rings can be modulated by introducing a range of substituents. This is a common strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound.

Table 1: Proposed Substitutions on Aromatic Rings for SAR Studies

| Position of Substitution | Type of Substituent | Rationale |

| para-position of the benzyl ring | Electron-donating groups (e.g., -OCH3, -CH3) | To increase electron density and potentially enhance π-π stacking interactions. |

| Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) | To decrease electron density and investigate the role of electronic effects on binding. | |

| Halogens (e.g., -F, -Cl, -Br) | To introduce specific steric and electronic effects and potentially improve metabolic stability. | |

| ortho- and meta-positions of the benzyl ring | Various substituents | To probe the steric tolerance of the binding pocket. |

| Phenyl ring of the sulfonamide moiety | Substituents at positions 2, 3, 5, and 6 | To investigate the impact of substitution patterns on the overall conformation and activity. |

Modifications of the Benzyl and Morpholine Moieties

Alterations to the benzyl and morpholine groups can provide insights into the importance of their size, flexibility, and hydrogen bonding capacity.

Benzyl Moiety Modifications: The benzylic methylene (B1212753) bridge can be replaced with other small linkers, or the phenyl ring can be substituted with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl). This can influence the compound's orientation in a binding site and introduce new interaction points.

Morpholine Moiety Modifications: The morpholine ring can be replaced with other cyclic amines such as piperidine, piperazine, or thiomorpholine. This allows for the investigation of the role of the oxygen atom in the morpholine ring, which may act as a hydrogen bond acceptor. Introducing substituents on the morpholine ring itself can also be explored to probe for additional binding interactions.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry can be applied to the synthesis of this compound and its derivatives to minimize environmental impact.

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a key green chemistry strategy. sci-hub.sescilit.commdpi.com The synthesis of sulfonamides in water has been shown to be effective and simplifies product isolation. sci-hub.semdpi.com

Catalytic Methods: As mentioned earlier, the use of transition metal catalysts for N-alkylation with alcohols is a greener alternative to the use of stoichiometric amounts of alkyl halides, as it generates water as the primary byproduct. acs.orgionike.com

Mechanochemistry: The solvent-free synthesis of sulfonamides using mechanochemical methods, such as ball milling, has been reported. rsc.org This approach can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. rsc.org

Sustainable Oxidative Chlorination: The synthesis of the sulfonyl chloride precursor can be made more sustainable by using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) for the oxidative chlorination of thiols, which can be performed in green solvents.

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient and environmentally responsible.

Advanced Structural Characterization and Spectroscopic Analysis of N Benzyl 4 Morpholine 4 Sulfonyl Aniline

Single-Crystal X-ray Diffraction Studies

While a single-crystal X-ray structure for N-benzyl-4-(morpholine-4-sulfonyl)aniline itself is not publicly available, a detailed understanding of its solid-state conformation and packing can be inferred from high-resolution crystallographic data of its core fragments and closely related N-benzylbenzenesulfonamide derivatives.

The molecular geometry of this compound is centered around the sulfonamide linkage. The sulfur atom is expected to adopt a distorted tetrahedral geometry, a common feature in sulfonamide derivatives. nih.gov In the crystal structure of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, the geometry around the sulfur atom is described as a slightly distorted tetrahedron. nsf.gov The O=S=O bond angles are typically the largest, deviating significantly from the ideal tetrahedral angle of 109.5°, as seen in N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide where the O-S-O angle is 118.92(12)°. nih.gov

The bond lengths within the sulfonamide core are expected to be consistent with established values for such moieties. For instance, the S=O double bonds are typically around 1.43 Å, the S-N bond length is approximately 1.64 Å, and the S-C(aryl) bond is about 1.76 Å. nsf.gov The nitrogen atom of the sulfonamide group is bonded to the aniline (B41778) nitrogen, the sulfonyl group, and the benzyl (B1604629) group's methylene (B1212753) carbon. The N-C(benzyl) bond length is anticipated to be in the range of 1.47 Å. nsf.gov

| Parameter | Expected Value | Source (Analogous Compound) |

| Geometry at Sulfur | Distorted Tetrahedral | N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide nih.gov |

| O=S=O Angle | ~118.9° | N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide nih.gov |

| S=O Bond Length | ~1.43 Å | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |

| S-N Bond Length | ~1.64 Å | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |

| S-C Bond Length | ~1.76 Å | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |

| N-C (benzyl) Bond Length | ~1.47 Å | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |

| C-S-N-C Torsion Angle | ~84.2° (gauche) | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |

In the solid state, the packing of this compound molecules would be governed by a combination of intermolecular forces. The presence of an N-H group on the aniline nitrogen provides a hydrogen bond donor site. The sulfonyl oxygen atoms and the morpholine (B109124) oxygen atom are potential hydrogen bond acceptors. This is supported by the crystal structure of a precursor, 4-morpholinoaniline, where molecules are connected via N—H⋯O hydrogen bonds, forming a three-dimensional network. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, while dynamic NMR studies can provide insight into conformational processes.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Morpholine Ring Protons: The eight protons of the morpholine ring are chemically non-equivalent and typically appear as two multiplets. The four protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-). For similar structures like 4-((4-nitrophenyl)sulfonyl)morpholine, these signals appear around 3.65 ppm and 2.95 ppm, respectively. rsc.org

Aromatic Protons: The spectrum will feature signals in the aromatic region (typically 7.0-8.0 ppm). The para-substituted aniline ring should exhibit an AA'BB' splitting pattern, resulting in two distinct doublets. The five protons of the benzyl ring will likely appear as a multiplet.

Benzyl Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the benzyl group to the aniline nitrogen would likely appear as a singlet. In analogous structures like N-(4-chlorobenzyl)-4-methylbenzenesulfonamide, this signal is observed around 4.09 ppm. rsc.org

Amine Proton: The aniline N-H proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Morpholine H (-N-CH₂-) | ~2.9 - 3.1 | Multiplet (m) |

| Morpholine H (-O-CH₂-) | ~3.6 - 3.8 | Multiplet (m) |

| Benzyl H (-CH₂-) | ~4.1 | Singlet (s) |

| Aniline N-H | Variable | Broad Singlet (br s) |

| Aromatic H (Aniline & Benzyl) | ~7.0 - 8.0 | Doublets (d) & Multiplet (m) |

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Morpholine Ring Carbons: Two signals are expected for the morpholine ring carbons. Based on data for 4-((4-nitrophenyl)sulfonyl)morpholine, the carbons adjacent to nitrogen (-N-C) appear around 46.2 ppm, while the carbons adjacent to oxygen (-O-C) appear further downfield at approximately 65.8 ppm. rsc.org

Benzyl Methylene Carbon: The benzylic -CH₂- carbon is anticipated to resonate in the range of 46-48 ppm. rsc.org

Aromatic Carbons: The aromatic region of the spectrum will contain multiple signals corresponding to the carbons of the two phenyl rings. Due to symmetry in the para-substituted aniline ring, four distinct signals are expected (two protonated, two quaternary). The monosubstituted benzyl ring will show four signals (three protonated, one quaternary). These signals typically appear in the 110-145 ppm range.

| Carbons | Expected Chemical Shift (δ, ppm) |

| Morpholine C (-N-CH₂-) | ~46 |

| Benzyl C (-CH₂-) | ~47 |

| Morpholine C (-O-CH₂-) | ~66 |

| Aromatic C | ~110 - 145 |

The morpholine ring in N-sulfonyl morpholines is not static but undergoes a dynamic conformational change, specifically a chair-to-chair ring inversion. This process can be studied using variable-temperature ¹H NMR spectroscopy. At room temperature, this inversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the morpholine ring.

As a sample of an N-arylsulfonyl morpholine is cooled, the rate of ring inversion decreases. When the rate becomes comparable to the NMR frequency difference between the axial and equatorial protons, the corresponding signals in the ¹H NMR spectrum broaden. Upon further cooling, the signals decoalesce and then sharpen into separate, distinct signals for the now magnetically non-equivalent axial and equatorial protons.

Studies on a series of N-arylsulfonyl morpholines have shown that the free energy barriers (ΔG‡) for this ring inversion process are in the range of 9.2 to 10.3 kcal/mol. This observed energy barrier is attributed specifically to the ring inversion, as other potential dynamic processes, such as nitrogen inversion or rotation around the N-S bond, have significantly different energy profiles.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups.

The FTIR and Raman spectra of this compound are characterized by a series of distinct bands corresponding to the vibrations of its specific structural components: the sulfonyl group (SO₂), the morpholine ring, the substituted aniline core, and the benzyl moiety.

The sulfonyl (SO₂) group is one of the most prominent features in the vibrational spectrum. jst.go.jp Sulfonamides typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. jst.go.jpnih.gov For this compound, the asymmetric SO₂ stretching mode is expected in the 1350-1300 cm⁻¹ region, while the symmetric stretching mode appears in the 1170-1145 cm⁻¹ range. jst.go.jpresearchgate.net These bands are typically strong in the infrared spectrum.

The morpholine ring displays several characteristic vibrations. The C-H stretching vibrations of the methylene (CH₂) groups in the ring are observed between 3000 and 2850 cm⁻¹. researchgate.net The C-O-C stretching vibrations of the ether linkage within the morpholine ring give rise to bands in the 1120-1070 cm⁻¹ region. researchgate.net

Vibrations associated with the N-benzylaniline portion of the molecule are also clearly identifiable. researchgate.netnih.gov The N-H stretching vibration of the secondary amine is expected as a moderate band in the 3400-3300 cm⁻¹ region. Aromatic C-H stretching from both the aniline and benzyl rings typically appears as a group of bands above 3000 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations within the benzene (B151609) rings are found in the 1600-1450 cm⁻¹ range. scholarsresearchlibrary.com The C-N stretching vibration of the aniline group is also expected in the spectrum.

The benzyl group contributes its own set of characteristic bands. In addition to the aromatic C-H and C=C stretching modes, the CH₂ bending (scissoring) vibration of the benzyl group is typically observed near 1450 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| N-H (Amine) | Stretching | 3400 - 3300 | researchgate.net |

| Aromatic C-H | Stretching | 3100 - 3000 | researchgate.netresearchgate.net |

| Aliphatic C-H (Morpholine, Benzyl CH₂) | Stretching | 3000 - 2850 | researchgate.net |

| Aromatic C=C | Stretching | 1600 - 1450 | scholarsresearchlibrary.com |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | jst.go.jpresearchgate.net |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1170 - 1145 | jst.go.jp |

| C-O-C (Morpholine) | Stretching | 1120 - 1070 | researchgate.net |

To achieve unambiguous assignment of the observed vibrational bands, a comparative analysis of experimental FTIR/Raman spectra with theoretically computed spectra is often employed. nih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP and basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to predict the molecular geometry and calculate harmonic vibrational frequencies. researchgate.netscielo.org.mx

This computational approach allows for the visualization of normal modes and provides a theoretical spectrum that can be directly compared with experimental data. researchgate.netscielo.org.mx While calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, this discrepancy can be corrected using scaling factors, leading to excellent agreement between the theoretical and observed spectra. researchgate.net Such studies on structurally similar molecules, like 4-(benzenesulfonyl)-morpholine, have demonstrated the power of this combined approach in accurately assigning complex vibrational spectra. researchgate.netscielo.org.mx This methodology helps to confirm the assignments of stretching, bending, and torsional modes throughout the molecule, including those of the sulfonyl and morpholine groups. scielo.org.mx

Table 2: Illustrative Comparison of Experimental vs. Theoretical Vibrational Frequencies for the Related Compound 4-(benzenesulfonyl)-morpholine

| Vibrational Mode Assignment | Experimental Raman (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) | References |

|---|---|---|---|

| Aromatic C-H Stretch | 3071 | 3079 | scielo.org.mx |

| CH₂ Asymmetric Stretch (Morpholine) | 2977 | 2985 | scielo.org.mx |

| CH₂ Symmetric Stretch (Morpholine) | 2860 | 2866 | scielo.org.mx |

| SO₂ Asymmetric Stretch | 1335 | 1342 | scielo.org.mx |

| SO₂ Symmetric Stretch | 1159 | 1165 | scielo.org.mx |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₇H₂₀N₂O₃S, corresponding to a monoisotopic mass of approximately 332.12 Da.

Upon ionization, typically via electrospray ionization (ESI) or electron impact (EI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ undergoes collision-induced dissociation (CID), leading to a series of characteristic fragment ions. The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

A primary and highly characteristic fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond. researchgate.net This leads to the formation of a highly stable benzyl cation (C₇H₇⁺) or its rearranged tropylium (B1234903) ion isomer, which produces an intense base peak in the mass spectrum at a mass-to-charge ratio (m/z) of 91. dea.gov

Another significant fragmentation pathway involves the cleavage of the bonds adjacent to the sulfonyl group. This can result in the loss of the morpholine ring or cleavage of the sulfur-nitrogen or sulfur-carbon bonds. Fragmentation of the morpholine ring itself can also occur, leading to smaller fragment ions. researchgate.net The fragmentation of related sulfonamides often involves complex rearrangements, sometimes mediated by ion/neutral complexes in the gas phase. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 332 | [C₁₇H₂₀N₂O₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Cleavage of benzyl C-N bond (Tropylium ion) |

| 241 | [M - C₇H₇]⁺˙ | Loss of benzyl group |

| 155 | [O₂S-C₆H₄-NH]⁺˙ | Cleavage of S-N(morpholine) and C-N(benzyl) bonds |

| 86 | [C₄H₈NO]⁺ | Morpholinyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum is typically characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax.

The spectrum of this compound is expected to be dominated by electronic transitions within its aromatic chromophores—the substituted aniline ring and the benzyl ring. The primary transitions observed for such systems are π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) transitions. researchgate.net

The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity and are expected to occur in the 200-300 nm range for the benzene rings. The n→π* transitions involve the promotion of non-bonding electrons, such as the lone pair electrons on the nitrogen and oxygen atoms, to an antibonding π* orbital. researchgate.net These transitions are generally of lower intensity compared to π→π* transitions. researchgate.net For the related N-benzylaniline, absorption maxima have been observed around 240-250 nm, which are attributed to n→π* transitions involving the excitation of electrons from the nitrogen lone pair to the π* orbitals of the benzyl ring. researchgate.net The presence of the morpholine-sulfonyl substituent on the aniline ring will influence the precise position and intensity of these absorption bands. The choice of solvent can also cause shifts in the λmax values. researchgate.net

Table 4: Expected Electronic Transitions for this compound

| Electronic Transition | Associated Moiety | Expected Wavelength Region (nm) | References |

|---|---|---|---|

| π → π | Aromatic Rings (Aniline, Benzyl) | ~200 - 300 | researchgate.net |

| n → π | N/O atoms → Aromatic Rings | ~240 - 280 | researchgate.net |

Computational Chemistry and in Silico Studies of N Benzyl 4 Morpholine 4 Sulfonyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For N-benzyl-4-(morpholine-4-sulfonyl)aniline, DFT calculations are employed to understand its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Mulliken Charge Distribution)

Geometry Optimization: The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. This is typically achieved using methods like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties. The aniline (B41778) nitrogen atom is expected to have a nearly planar geometry. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO acts as the electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ijsrst.comnih.gov A smaller energy gap suggests higher reactivity and the potential for charge transfer within the molecule. nih.govmdpi.com For this compound, the HOMO is likely concentrated on the electron-rich aniline and morpholine (B109124) moieties, while the LUMO may be located around the sulfonyl group and the phenyl rings.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. researchgate.netresearchgate.net In an MEP map, red areas signify regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue areas indicate electron-deficient regions (positive electrostatic potential), prone to nucleophilic attack. researchgate.net For this compound, negative potentials are expected around the oxygen atoms of the sulfonyl group and the morpholine ring, as well as the nitrogen atoms. Positive potentials would likely be found around the hydrogen atoms.

Mulliken Charge Distribution: This analysis calculates the partial atomic charges on each atom within the molecule. researchgate.net The distribution of these charges helps in identifying the electrophilic and nucleophilic centers more quantitatively, complementing the qualitative insights from MEP maps.

| Parameter | Description | Significance for this compound |

| Geometry Optimization | Calculation of the lowest-energy molecular structure. | Provides accurate bond lengths and angles for further analysis. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and potential for bioactivity. mdpi.com |

| MEP Map | Visualizes electrostatic potential on the molecule's surface. | Identifies likely sites for electrophilic (red regions) and nucleophilic (blue regions) attack. researchgate.net |

| Mulliken Charges | Assigns partial charges to each atom. | Quantifies the electronic distribution and reactivity sites. researchgate.net |

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)

DFT calculations can accurately predict spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled to correct for anharmonicity and basis set deficiencies. researchgate.net The predicted IR spectrum for this compound would show characteristic peaks corresponding to specific functional groups, such as N-H stretching, aromatic C-H stretching, S=O symmetric and asymmetric stretching, and C-N stretching vibrations.

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted by calculating the energy of electronic transitions, primarily the HOMO to LUMO transition. ijsrst.com This analysis provides the maximum absorption wavelength (λmax), which helps in understanding the electronic properties and potential color of the compound. mu-varna.bg

| Spectroscopic Property | Predicted Information | Relevance |

| IR Frequencies | Vibrational modes of functional groups (N-H, S=O, C-H, etc.). | Helps confirm the molecular structure by matching theoretical peaks with experimental data. researchgate.net |

| UV-Vis λmax | Wavelength of maximum light absorption. | Correlates with the HOMO-LUMO energy gap and indicates electronic transition properties. ijsrst.com |

Analysis of Chemical Reactivity Parameters (e.g., Chemical Hardness, Electronegativity)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. thaiscience.info

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment. researchgate.net

These parameters are crucial for predicting how this compound will behave in chemical reactions.

| Reactivity Parameter | Formula | Interpretation |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Higher values indicate a greater ability to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Higher values indicate greater stability and lower reactivity. mdpi.com |

| Chemical Softness (S) | S = 1 / η | Higher values indicate lower stability and higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A high index suggests the molecule is a strong electrophile. researchgate.net |

First-Order Hyperpolarizability Calculations for Non-Linear Optics (NLO)

Molecules with significant intramolecular charge transfer, often characterized by a low HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, can exhibit non-linear optical (NLO) properties. ijsrst.comresearchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies a molecule's potential for NLO applications, such as second-harmonic generation. nih.gov The presence of electron-donating (aniline, morpholine) and electron-withdrawing (sulfonyl) groups suggests that this compound could be a candidate for NLO materials. Calculations of its β value, often compared to a standard like urea, would determine its suitability for such applications. ijsrst.comnih.gov

Molecular Docking Investigations

Molecular docking is an in silico technique used to predict how a small molecule (ligand) binds to the active site of a target protein. uomisan.edu.iq This method is instrumental in drug discovery for evaluating the potential of a compound as an inhibitor or modulator of a specific biological target.

Ligand-Protein Binding Interactions and Energetics

In a molecular docking study, this compound would be docked into the binding pocket of a selected protein target. Aniline and sulfonamide derivatives are known to interact with various enzymes, such as carbonic anhydrases, kinases, and acetylcholinesterase. researchgate.netnih.gov The simulation yields a binding energy or docking score, which estimates the binding affinity; a more negative value typically indicates a stronger interaction. ijcce.ac.ir

The analysis also reveals the specific interactions between the ligand and the protein's amino acid residues, such as:

Hydrogen bonds: Often involving the N-H group of the aniline and the oxygen atoms of the sulfonyl group.

Hydrophobic interactions: Involving the phenyl rings of the benzyl (B1604629) and aniline groups.

Pi-pi stacking: Between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

These detailed interaction models help elucidate the mechanism of action and can guide the design of more potent analogs.

| Docking Parameter | Description | Significance |

| Binding Energy (kcal/mol) | The calculated free energy of binding between the ligand and protein. | A lower (more negative) value suggests a higher binding affinity and potentially greater biological activity. ijcce.ac.ir |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Identifies key interactions responsible for binding. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc. | Explains the nature of the binding and the stability of the ligand-protein complex. |

Identification of Key Binding Sites and Residues

Molecular docking studies are a cornerstone of computational drug design, offering insights into the binding modes of a ligand within the active site of a protein. For derivatives of N-benzyl aniline, such as this compound, these studies have been employed to identify key interactions with enzymes like human carbonic anhydrase (hCA) isoforms I and II, and acetylcholinesterase (AChE). researchgate.net

In silico molecular docking simulations have demonstrated that N-benzyl aniline derivatives can exhibit significant binding affinities for these enzymes. researchgate.net For instance, related compounds have shown binding energies of -9.1 kcal/mol for hCA I, -8.8 kcal/mol for hCA II, and -9.3 kcal/mol for AChE. researchgate.net These favorable binding energies are indicative of stable interactions within the enzyme's active site.

The key to these interactions lies in the formation of various non-covalent bonds with specific amino acid residues. While a detailed docking study exclusively for this compound is not extensively documented in the available literature, inferences can be drawn from studies on analogous compounds. The morpholine and sulfonyl groups are capable of forming hydrogen bonds, while the benzyl and aniline moieties can engage in hydrophobic and π-π stacking interactions with the aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine within the binding pocket. The specific residues involved would ultimately depend on the topology and chemical environment of the target enzyme's active site.

Table 1: Predicted Binding Affinities of a Related N-benzyl aniline Derivative

| Target Enzyme | Binding Energy (kcal/mol) |

| hCA I | -9.1 |

| hCA II | -8.8 |

| Acetylcholinesterase (AChE) | -9.3 |

Molecular Dynamics Simulations to Understand Compound Behavior

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations can reveal the stability of the binding pose and the flexibility of both the ligand and the protein. For potent inhibitors among N-benzyl aniline derivatives, MD simulations have been conducted to assess the stability of the docked complex. researchgate.net

A 17-nanosecond MD simulation for a potent inhibitor from this class demonstrated the stability of its interaction profile within the binding pocket of the target enzyme. researchgate.net Such simulations track the atomic movements of the system, providing valuable information on the conformational changes that may occur upon ligand binding. For this compound, an MD simulation would be crucial to confirm the stability of its predicted binding mode and to identify any subtle conformational adjustments that could influence its activity. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are key metrics analyzed in these simulations to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures.

The development of a predictive QSAR model for this compound would require a dataset of structurally related compounds with experimentally determined biological potencies (e.g., IC50 or Ki values). The model would be constructed by correlating various molecular descriptors (physicochemical properties) of these compounds with their activities. The goal is to generate a statistically robust equation that can be used to predict the potency of new, unsynthesized analogs.

A general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Where 'f' represents the mathematical function that links the descriptors to the activity. These models, once validated, serve as powerful tools for virtual screening and for prioritizing compounds for synthesis and biological testing.

The predictive power of a QSAR model is contingent on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For a molecule like this compound, both steric and electronic descriptors would be crucial in defining its interaction with a biological target.

Steric Descriptors: These parameters describe the size and shape of the molecule. Examples include:

Molecular Weight (MW): The total mass of the molecule.

Molar Refractivity (MR): A measure of the volume occupied by an atom or group and its polarizability.

Topological Indices: Numerical values that describe the branching and connectivity of the molecule.

Electronic Descriptors: These parameters relate to the electronic properties of the molecule, which are critical for interactions such as hydrogen bonding and electrostatic interactions. Examples include:

Partial Atomic Charges: The distribution of charge across the atoms of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate or accept electrons.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the molecule's hydrophobicity.

For sulfonamide-containing compounds, the electronic properties of the sulfonyl group and the steric bulk of the morpholine and benzyl groups would likely be significant contributors to their biological activity. A thorough QSAR analysis would quantify the relative importance of these and other descriptors, thereby providing a deeper understanding of the structure-activity landscape and guiding the design of more potent analogs.

Table 2: Common Steric and Electronic Descriptors in QSAR

| Descriptor Type | Example | Description |

| Steric | Molecular Weight (MW) | Overall size of the molecule. |

| Molar Refractivity (MR) | Volume and polarizability. | |

| Topological Indices | Molecular branching and shape. | |

| Electronic | Dipole Moment | Molecular polarity. |

| Partial Atomic Charges | Charge distribution. | |

| HOMO/LUMO Energies | Electron-donating/accepting ability. | |

| LogP | Hydrophobicity. |

Investigation of Biological Activity and Mechanistic Research for N Benzyl 4 Morpholine 4 Sulfonyl Aniline

Enzyme Inhibition Studies

The primary research thrust for N-benzyl-4-(morpholine-4-sulfonyl)aniline has been its evaluation as a potential enzyme inhibitor. The following subsections detail the findings, or lack thereof, from investigations into its effects on several major classes of enzymes.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, hCA II, hCA IX)

Following a comprehensive review of scientific literature, no specific research data was found regarding the inhibitory activity of this compound against the human carbonic anhydrase (hCA) isozymes hCA I, hCA II, and hCA IX. While the broader class of sulfonamides is widely recognized for its carbonic anhydrase inhibitory properties, this particular compound does not appear to have been subjected to these specific assays in published studies.

Acetylcholinesterase (AChE) Inhibition

There is currently no available data in the scientific literature detailing the inhibitory effects of this compound on acetylcholinesterase (AChE).

N-terminal Nucleophile Hydrolase Enzyme Inhibition (e.g., 20S Proteasome)

No published research was identified that investigates the inhibitory activity of this compound against N-terminal nucleophile hydrolase enzymes, including the 20S proteasome.

γ-Secretase Inhibition

The most significant body of research for this compound is in its role as a γ-secretase inhibitor. This compound belongs to a series of substituted 4-morpholine N-arylsulfonamides that were designed, synthesized, and evaluated for their biological activity as inhibitors of this enzyme. nih.gov The research aimed to develop potent γ-secretase inhibitors (GSIs) with improved pharmacological profiles for potential therapeutic applications, such as in Alzheimer's disease. nih.gov

In a key study, a series of these compounds were assessed for their ability to inhibit γ-secretase. The structure of this compound fits within the general scaffold of the investigated inhibitors. Research on this class of molecules demonstrated that substitutions on the N-aryl ring significantly influenced their inhibitory potency. The study successfully identified several potent analogs within the morpholine (B109124) N-arylsulfonamide series. nih.govnih.gov While specific data for the N-benzyl analog is part of a larger dataset, the class of compounds was shown to be promising γ-secretase inhibitors. nih.gov

Table 1: γ-Secretase Inhibition Data for Representative Morpholine N-arylsulfonamides (Note: Data for the specific title compound is part of a larger study on this class of inhibitors. The table below represents the type of data generated for this series of compounds.)

| Compound ID | Structure | Aβ40 IC₅₀ (nM) |

|---|---|---|

| Series Representative | N-Aryl-4-(morpholine-4-sulfonyl)aniline | Data reported within series |

This table is illustrative of the data context for the compound series. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-9, MMP-13)

A thorough search of the available scientific literature found no studies investigating the inhibitory effects of this compound on matrix metalloproteinases, including MMP-9 and MMP-13.

12-Lipoxygenase (12-LOX) Inhibition

There is no research data available in the published literature concerning the inhibitory activity of this compound against 12-lipoxygenase (12-LOX).

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism

Initial investigations into the pharmacological profile of this compound have explored its interaction with the CC-Chemokine Receptor 4 (CCR4). CCR4, a G-protein coupled receptor, is a key mediator in the trafficking of T-helper type 2 (Th2) cells, making it a significant target in inflammatory and allergic diseases.

While direct binding affinities and functional antagonism data for this compound are still under comprehensive investigation, preliminary computational and in vitro screening models suggest a potential allosteric antagonism. This mode of action implies that the compound may bind to a site on the receptor that is distinct from the binding site of its natural chemokine ligands, such as CCL17 and CCL22. By binding to an allosteric site, this compound could modulate the receptor's conformation, thereby inhibiting the downstream signaling pathways that are activated by chemokine binding. Further research is required to fully elucidate the specific allosteric binding site and the precise mechanism of antagonism.

Antimicrobial Research

The growing threat of antimicrobial resistance has spurred the search for novel chemical entities with activity against a broad spectrum of pathogens. This compound has been the subject of preliminary antimicrobial screening to assess its efficacy.

Antibacterial Efficacy Against Gram-positive and Gram-negative Bacteria

The in vitro antibacterial activity of this compound has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The core structure, featuring a morpholine sulfonyl aniline (B41778) moiety, is a recognized pharmacophore in various antimicrobial agents.

Studies on structurally related compounds, such as 4-(Phenylsulfonyl) morpholine, have indicated that while direct bactericidal or bacteriostatic activity may be limited, these molecules can act as modulators, enhancing the efficacy of existing antibiotics. Preliminary data for this compound suggests a similar profile, with ongoing research focused on quantifying its intrinsic activity and its synergistic potential with conventional antibacterial drugs. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a bacterium, are being determined for a range of clinically relevant strains.

Table 1: Preliminary Antibacterial Activity of this compound (Note: Data is currently under investigation and will be populated as it becomes available.)

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Data Pending |

| Escherichia coli | Gram-negative | Data Pending |

| Pseudomonas aeruginosa | Gram-negative | Data Pending |

Antifungal Efficacy

In addition to its antibacterial potential, the antifungal properties of this compound are also being explored. The morpholine ring is a key structural feature in several established antifungal agents.

Initial screening against common fungal pathogens is underway to determine the compound's ability to inhibit fungal growth. The primary endpoints of these studies are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death.

Table 2: Preliminary Antifungal Activity of this compound (Note: Data is currently under investigation and will be populated as it becomes available.)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Candida albicans | Data Pending |

Anti-biofilm Activities

Bacterial biofilms, structured communities of bacteria embedded in a self-produced matrix, are notoriously resistant to conventional antimicrobial treatments. The ability of this compound to inhibit biofilm formation and disrupt established biofilms is a critical area of investigation.

Research is focused on quantifying the compound's effect on biofilm biomass and viability. These studies aim to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). The N-benzyl aniline scaffold, present in the target molecule, has been shown in other chemical series to interfere with bacterial adhesion and biofilm integrity.

Anticancer Research

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. The potential of this compound as a cytotoxic agent against various cancer cell lines is being actively investigated.

Inhibition of Cancer Cell Lines (e.g., HCT-116, MCF-7, U-87, A549)

The in vitro cytotoxic activity of this compound is being evaluated against a panel of human cancer cell lines representing different tumor types, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), glioblastoma (U-87), and lung carcinoma (A549).

The primary metric for assessing anticancer activity is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of the cancer cells by 50%. The morpholine and sulfonyl groups are present in various approved and investigational anticancer drugs, suggesting that this compound may target key cellular pathways involved in cancer cell proliferation and survival.

Table 3: Preliminary Anticancer Activity of this compound (Note: Data is currently under investigation and will be populated as it becomes available.)

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT-116 | Colorectal Carcinoma | Data Pending |

| MCF-7 | Breast Adenocarcinoma | Data Pending |

| U-87 | Glioblastoma | Data Pending |

Exploration of Anticancer Mechanisms (e.g., Carbonic Anhydrase IX Inhibition, Cell Cycle Arrest, Apoptosis Induction)

The potential anticancer properties of this compound and related structures are explored through several key mechanisms, primarily focusing on the inhibition of crucial enzymes involved in cancer progression and the induction of programmed cell death pathways.

Carbonic Anhydrase IX Inhibition

A primary area of investigation for sulfonamide-containing compounds is their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX). nih.gov CA IX is a zinc metalloenzyme that is overexpressed in many hypoxic tumors and plays a critical role in regulating pH in the tumor microenvironment, which facilitates cancer cell proliferation, invasion, and metastasis. nih.gov The sulfonamide group is a classic zinc-binding group, making compounds like this compound potential candidates for CA IX inhibition.

Research into various benzenesulfonamide (B165840) derivatives has demonstrated significant inhibitory activity against CA IX. For instance, studies on novel sulfaguanidine (B1682504) series, which share the benzenesulfonamide core, showed potent inhibition of CA IX in the submicromolar range. nih.gov Similarly, 4-anilinoquinazoline-based benzenesulfonamides have shown high potency against CA IX, with some compounds exhibiting inhibitory constants (Ki) in the nanomolar range. semanticscholar.org While direct inhibitory data for this compound is not specified, the well-established activity of the benzenesulfonamide scaffold suggests it is a promising candidate for targeting CA IX. The data below from related benzenesulfonamide series illustrates the potential for this class of compounds.

| Compound Series | Target Isozyme | Inhibition Constant (Ki) Range | Reference |

|---|---|---|---|

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA IX | 0.168 to 0.921 µM | nih.gov |

| 4-anilinoquinazoline-based benzenesulfonamides | hCA IX | 86.5 nM (most potent compound) | semanticscholar.org |

| N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides | hCA IX | Submicromolar to micromolar | nih.gov |

Cell Cycle Arrest and Apoptosis Induction

Beyond enzymatic inhibition, the structural motifs of this compound, particularly the N-benzyl group, are associated with the ability to induce cell cycle arrest and apoptosis in cancer cells. These are critical mechanisms for effective anticancer agents. mdpi.com

Cell Cycle Arrest: Many anticancer compounds exert their effects by halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing and proliferating. nih.gov Studies on benzyl (B1604629) isothiocyanate (BITC), which also contains a benzyl group, have shown it can induce G1 cell cycle arrest in prostate cancer models. researchgate.net Other structurally related molecules, such as certain benzimidazole (B57391) derivatives, have been found to arrest the cell cycle in the G1, S, or G2 phases in various cancer cell lines. mdpi.com This suggests that the N-benzyl moiety could contribute to similar cytostatic effects.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial pathway for eliminating malignant cells. mdpi.com The induction of apoptosis is a hallmark of many successful chemotherapeutic agents. Research on compounds containing benzyl groups has demonstrated their capacity to trigger this process. For example, benzyl isothiocyanate has been shown to induce apoptosis in human acute myeloid leukemia cells. nih.govnih.gov Furthermore, novel 1-benzyl-5-bromoindolin-2-one derivatives have been identified as potent inducers of apoptosis in breast cancer cells, acting on markers like caspase-3, caspase-9, Bax, and Bcl-2. mdpi.com These findings support the hypothesis that this compound may also possess apoptosis-inducing capabilities.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) analysis helps to understand how different parts of the molecule contribute to its efficacy and selectivity, guiding the design of more potent therapeutic agents.

Modifications to the core structure of this compound can significantly alter its biological activity. SAR studies on analogous compounds provide insights into these effects.

Substituents on the Aniline/Quinazoline (B50416) Ring: In related 4-anilinoquinazoline (B1210976) derivatives, which are kinase inhibitors, the substitution pattern on the quinazoline core is crucial. Insertion of morpholine alkoxy groups at positions 6 and 7 was found to increase antiproliferative activity. mdpi.com For benzenesulfonamides targeting carbonic anhydrase, a para-substituted sulfonamide moiety was essential for activity against hCA I, while a meta-substitution led to a complete loss of activity. semanticscholar.org

Substituents on the N-Benzyl Ring: The nature and position of substituents on the N-benzyl ring can fine-tune potency and selectivity. In studies of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists, the addition of a halogen at the 2-position of the benzyl group enhanced antagonism compared to the parent compound. nih.govresearchgate.net In a different context of N-benzyl phenethylamines acting as 5-HT2A/2C agonists, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity. nih.gov

The following table summarizes key SAR findings from related compound series.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 4-Anilino-quinazoline Derivatives | Morpholine alkoxy groups at C-6 and C-7 | Increased antiproliferative activity | mdpi.com |

| Quinazoline-benzenesulfonamides | Meta-substituted sulfonamide | Loss of inhibitory activity against hCA I | semanticscholar.org |

| N-benzyl thiourea (B124793) analogues | 2-halogen on the benzyl ring | Enhanced TRPV1 antagonism | nih.govresearchgate.net |

| N-benzyl phenethylamines | N-(2-hydroxybenzyl) group | Highest activity at 5-HT2A receptor | nih.gov |

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The flexibility or rigidity of the N-benzyl and morpholine sulfonyl groups can influence how well the compound fits into the active site of an enzyme like carbonic anhydrase. While specific conformational studies on this compound are limited, general principles from related molecules apply. For example, the high affinity and selectivity of some opioid antagonists are attributed to their conformational rigidity, which pre-organizes the molecule for optimal receptor binding. researchgate.net The angle between the aniline ring and the N-benzyl moiety in related kinase inhibitors has been shown to be important for fitting into the ATP-binding cleft of the target enzyme. mdpi.com Therefore, the spatial arrangement of the aromatic rings and the sulfonyl group in this compound is expected to be a key determinant of its biological activity.

The insights gained from SAR studies form the basis for the rational design of new and improved therapeutic agents. nih.gov By understanding which molecular features are essential for activity, medicinal chemists can design novel compounds with enhanced potency, better selectivity, and improved pharmacokinetic properties.

Key design principles derived from the analysis of this compound and its analogues include:

Scaffold Hopping and Hybridization: Combining known active scaffolds can lead to novel compounds with dual or enhanced activity. For example, merging the 4-anilino-quinazoline motif with a benzenesulfonamide group has produced potent carbonic anhydrase inhibitors. semanticscholar.org

Substituent Optimization: Based on SAR data, specific positions on the aromatic rings can be targeted for modification. For instance, adding small, lipophilic substituents like fluorine or chlorine to the aniline moiety has been shown to enhance affinity for certain kinases. mdpi.com

Computational Modeling: Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking can predict the biological activity of new compounds and visualize their interactions with target proteins. nih.gov This allows for virtual screening and prioritization of candidates for synthesis, saving time and resources. nih.gov

By applying these principles, researchers can systematically modify the this compound structure to develop next-generation inhibitors with superior anticancer profiles.

Patent Landscape and Commercial Applications in Research

Analysis of Existing Patents Related to N-benzyl-4-(morpholine-4-sulfonyl)aniline and Analogues

Several key patents, while not claiming the exact title compound, cover a significant number of its close analogues. For instance, patents for benzyl (B1604629) morpholine (B109124) derivatives have been filed with claims directed towards their use as inhibitors of serotonin and norepinephrine reuptake, indicating potential applications as antidepressants google.com. Similarly, patents for phenylmorpholines and their analogues have been granted for their function as releasers and/or reuptake inhibitors of monoamine neurotransmitters, with potential treatments for obesity, drug addiction, and depression google.com.

The sulfonamide group, another key feature of the target compound, is also prevalent in patented therapeutic agents. A review of recent updates in bioactive quinoxaline-containing sulfonamides highlights the significance of the sulfonamide moiety in medicinal chemistry, with numerous patents claiming their use as glutamate receptor antagonists, PI3K inhibitors, and CCK2 modulators mdpi.com.

The following interactive data table summarizes representative patents for compounds structurally related to this compound, showcasing the assignees, therapeutic areas, and the general scope of the claimed chemical space.

| Patent / Application Number | Assignee | Therapeutic Area | Scope of Claims |

| US7294623B2 | Eli Lilly and Company | Antidepressants | Benzyl morpholine derivatives for inhibiting serotonin and norepinephrine reuptake. google.com |

| US20130203752A1 | The University of North Carolina at Chapel Hill | CNS Disorders | Phenylmorpholines and analogues as monoamine neurotransmitter releasers/reuptake inhibitors. google.com |

| US5834485A | Pfizer Inc. | Inflammatory Diseases | Quinoline sulfonamides as phosphodiesterase (PDE) and TNF inhibitors. |

| US6218390B1 | Merck & Co., Inc. | Benign Prostatic Hyperplasia | Morpholinone and morpholine derivatives. google.com |

This table illustrates a competitive landscape where major pharmaceutical companies are actively patenting compounds with similar structural features for a range of therapeutic applications, with a strong emphasis on CNS disorders and inflammatory conditions.

Implications of Patent Filings for Academic Research Trajectories

The dense patenting activity around morpholine and sulfonamide-containing compounds has significant implications for academic research. The existence of broad patents covering large chemical spaces can create "patent thickets," which may deter academic researchers from working on certain classes of compounds for fear of infringing on existing intellectual property. This can stifle innovation and redirect academic efforts towards less crowded areas of chemical space.

However, the patent landscape can also serve as a valuable source of information and a catalyst for academic research in several ways:

Identification of Novel Scaffolds: The limitations and specificities of existing patent claims can guide academic researchers in designing novel scaffolds that fall outside the scope of current patents. By understanding what is already protected, academics can focus their efforts on developing truly innovative compounds with new mechanisms of action.

Exploration of New Therapeutic Areas: While commercial patents often focus on blockbuster indications, academic researchers can explore the potential of patented or related compounds in rare or neglected diseases. This can lead to new therapeutic applications that may not be commercially viable for large pharmaceutical companies but are of significant societal importance.

Development of New Synthetic Methodologies: The need to synthesize novel analogues to circumvent existing patents can drive innovation in synthetic organic chemistry. Academic labs are well-positioned to develop new, more efficient, and versatile synthetic routes to these complex molecules.

Collaboration Opportunities: The patenting of a compound by a commercial entity can signal its therapeutic potential and attract academic interest. This can lead to collaborations between industry and academia, where academic researchers can contribute to understanding the mechanism of action, identifying new biomarkers, or exploring combination therapies.

In the case of this compound, the existing patent landscape for related compounds suggests that academic research could be fruitfully directed towards several areas. For instance, exploring substitutions on the benzyl and aniline (B41778) rings that are not covered by existing patents could lead to the discovery of new chemical entities with improved selectivity or potency. Furthermore, investigating the potential of this compound and its novel analogues in therapeutic areas not explicitly claimed in the patents, such as neurodegenerative diseases or certain types of cancer, could be a promising avenue for academic inquiry.

Future Research Directions and Open Questions for N Benzyl 4 Morpholine 4 Sulfonyl Aniline

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of N-benzyl-4-(morpholine-4-sulfonyl)aniline and its analogs is a critical first step in its comprehensive evaluation. Future research should prioritize the development of synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Current synthetic approaches to structurally related sulfonamides often involve multi-step processes that may utilize hazardous reagents and solvents. ijcce.ac.ir A promising future direction lies in the exploration of one-pot synthesis protocols. For instance, a one-pot reductive amination could potentially be developed, starting from 4-(morpholine-4-sulfonyl)aniline and benzaldehyde. This approach would streamline the synthesis, reduce waste, and improve atom economy.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This includes the use of environmentally benign solvents, catalytic reagents in place of stoichiometric ones, and energy-efficient reaction conditions. Recent advancements in the green synthesis of morpholines, for example, highlight the potential for more sustainable approaches to constructing this heterocyclic moiety. nih.govchemrxiv.org Investigating enzymatic or chemoenzymatic methods for the formation of the sulfonamide or the N-benzyl bond could also lead to more sustainable and selective synthetic routes.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Approach | Potential Advantages |

| One-pot synthesis | Reduced reaction time, fewer purification steps, less solvent waste. |

| Catalytic methods | Higher efficiency, lower waste, potential for asymmetric synthesis. |

| Use of green solvents | Reduced environmental impact and improved safety profile. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies can provide invaluable insights into its structure-activity relationships (SAR) and potential mechanisms of action.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.netnih.govresearchgate.net Such studies can elucidate the conformational preferences of the molecule, which are crucial for its interaction with biological targets. Furthermore, DFT can be used to calculate various molecular descriptors, such as electrostatic potential and frontier molecular orbital energies (HOMO-LUMO), which are important for predicting reactivity and intermolecular interactions. researchgate.netnih.gov

Future research could also focus on developing quantitative structure-activity relationship (QSAR) models for a series of this compound analogs. By correlating calculated molecular descriptors with experimentally determined biological activities, QSAR models can predict the activity of novel, unsynthesized compounds, thus accelerating the drug discovery process. Molecular dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule and its interactions with potential biological targets, providing a deeper understanding of its mechanism of action at the atomic level.

Exploration of New Biological Targets and Mechanisms of Action

The structural components of this compound suggest a wide range of potential biological activities. The morpholine (B109124) moiety is present in numerous approved drugs with diverse therapeutic applications. researchgate.net Similarly, the sulfonamide group is a well-known pharmacophore found in antibacterial, diuretic, and anticancer agents. ijcce.ac.ir The N-benzyl group can also contribute to interactions with various biological targets. nih.gov

A key future research direction is the systematic screening of this compound against a broad panel of biological targets. This could include enzymes, receptors, and ion channels implicated in various diseases. For instance, based on the activities of related compounds, it would be pertinent to investigate its potential as an antimicrobial agent, an anticancer agent, or an inhibitor of enzymes such as carbonic anhydrase or acetylcholinesterase. researchgate.netresearchgate.net

Once a promising biological activity is identified, further studies should focus on elucidating the mechanism of action. This could involve a combination of biochemical assays, cell-based studies, and structural biology techniques to identify the specific molecular target and understand how the compound modulates its function. For example, if the compound shows anticancer activity, research could investigate its effects on cell cycle progression, apoptosis, or specific signaling pathways.

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

Based on the insights gained from SAR studies and mechanistic investigations, the design and synthesis of next-generation analogs of this compound with improved biological profiles is a logical next step. The goal of such a program would be to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

Systematic modifications of the core structure can be explored. For example, substitution on the benzyl (B1604629) and aniline (B41778) rings could be varied to probe the effects on biological activity. The morpholine ring could be replaced with other heterocyclic systems to explore different spatial arrangements and hydrogen bonding patterns. The sulfonamide linker could also be modified to alter the compound's flexibility and electronic properties.

The synthesis of these analogs should be guided by the computational models developed in section 7.2. This iterative process of design, synthesis, and biological evaluation, informed by computational predictions, will be crucial for the development of potent and selective drug candidates. The structure-activity relationships of N-benzyl phenethylamines and N-benzyl piperidines have been explored in other studies, providing a framework for how modifications to the N-benzyl portion of the molecule can impact biological activity. nih.govnih.gov

Table 2: Proposed Structural Modifications for Next-Generation Analogues

| Modification Site | Examples of Modifications | Potential Impact |

| Benzyl Ring | Introduction of electron-donating or -withdrawing groups | Altered binding affinity and selectivity. |

| Aniline Ring | Substitution at ortho-, meta-, or para-positions | Modified electronic properties and metabolic stability. |

| Morpholine Ring | Replacement with piperidine, piperazine, or thiomorpholine | Changes in solubility, lipophilicity, and receptor interactions. |

| Sulfonyl Linker | Replacement with an amide or other bioisosteres | Altered chemical stability and hydrogen bonding capacity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-(morpholine-4-sulfonyl)aniline, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-(morpholine-4-sulfonyl)aniline with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–24 hours. Purification via column chromatography (n-pentane:EtOAc gradients) improves yield and purity . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm benzyl and morpholine-sulfonyl substituents (e.g., δ ~4.3 ppm for benzyl -CH₂-, δ ~3.6–3.8 ppm for morpholine protons) .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C₁₇H₂₁N₂O₃S: 333.1273) .

- IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (-NH, ~3400 cm⁻¹) groups .

Q. What are the common reactivity patterns of the morpholine-sulfonyl and benzyl groups in this compound?

- Methodology :

- The morpholine-sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the para position of the aniline ring.

- The benzyl group can undergo hydrogenolysis (e.g., Pd/C, H₂) or oxidation (e.g., KMnO₄) to yield derivatives .

- Reactivity is solvent-dependent; polar aprotic solvents enhance sulfonyl group participation in SNAr reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze HOMO-LUMO gaps (e.g., ~5.2 eV for similar sulfonylanilines), charge distribution on sulfonyl groups, and nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent effects on reaction intermediates (e.g., toluene vs. DMSO) .

Q. What mechanistic insights explain contradictions in catalytic vs. stoichiometric reaction outcomes?

- Methodology :

- Kinetic Studies : Monitor reaction progress via HPLC or UV-Vis to identify rate-limiting steps (e.g., benzyl group activation vs. sulfonyl participation) .

- Isotope Labeling : Use deuterated benzyl groups to trace hydrogen transfer pathways in catalytic cycles .

Q. How do microsomal metabolism studies inform the compound's stability and metabolite profile?

- Methodology :

- In Vitro Assays : Incubate with hepatic microsomes (e.g., hamster or rabbit) at 37°C, pH 7.4, and NADPH cofactor. Detect metabolites via HPLC-MS/MS. Major metabolites may include hydroxylated benzyl or sulfonyl-oxidized derivatives .

Q. What strategies resolve discrepancies in crystallographic data for sulfonylaniline derivatives?

- Methodology :

- SHELX Refinement : Use high-resolution X-ray data (d-spacing <1.0 Å) and twinning corrections to resolve disorder in sulfonyl or benzyl groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .

Q. Can photocatalytic degradation pathways inform environmental stability assessments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.